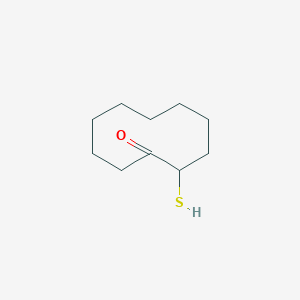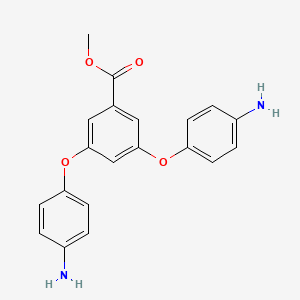![molecular formula C22H26O7Si2 B14235857 Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane CAS No. 395069-07-5](/img/structure/B14235857.png)
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane is a complex organosilicon compound It features a unique structure with both acetic acid and phenylethynyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane typically involves multiple steps. One common method includes the reaction of acetic acid with a silane precursor that contains phenylethynyl groups. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems can be employed to optimize the production process.
化学反应分析
Types of Reactions
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl groups can yield phenylacetic acid derivatives, while substitution reactions can produce a wide range of functionalized silanes.
科学研究应用
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It finds applications in the production of advanced materials, such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen or nitrogen atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
相似化合物的比较
Similar Compounds
Acetic acid, hydroxy-, methyl ester: This compound has a simpler structure and different reactivity compared to acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane.
Acetic acid, methyl ester: Another simpler ester with distinct properties and applications.
Uniqueness
This compound is unique due to its combination of acetic acid and phenylethynyl groups attached to a silicon atom. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
395069-07-5 |
|---|---|
分子式 |
C22H26O7Si2 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C18H18O3Si2.2C2H4O2/c1-22(19,15-13-17-9-5-3-6-10-17)21-23(2,20)16-14-18-11-7-4-8-12-18;2*1-2(3)4/h3-12,19-20H,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
QCRFVFTZQTXYFK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C[Si](C#CC1=CC=CC=C1)(O)O[Si](C)(C#CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



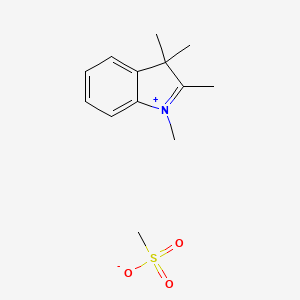
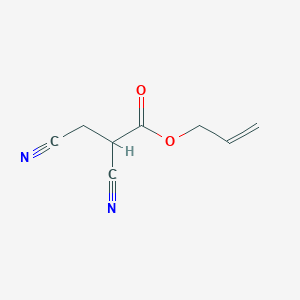
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
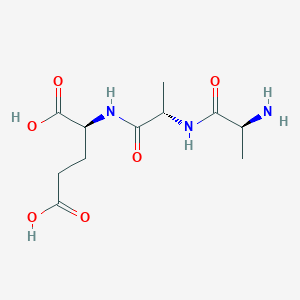
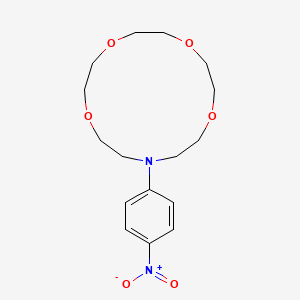
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
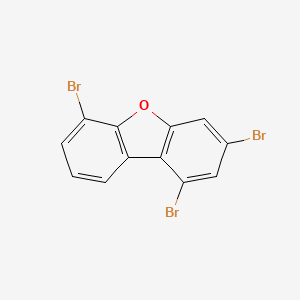
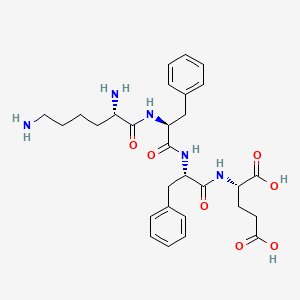
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
